molecular formula C9H10N2O2 B14174282 Di(1H-pyrrol-2-yl)methanediol CAS No. 928842-03-9

Di(1H-pyrrol-2-yl)methanediol

Cat. No.: B14174282
CAS No.: 928842-03-9
M. Wt: 178.19 g/mol
InChI Key: PYFBRWVFIJGUAD-UHFFFAOYSA-N
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Description

Di(1H-pyrrol-2-yl)methanediol is an organic compound characterized by the presence of two pyrrole rings attached to a central methanediol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1H-pyrrol-2-yl)methanediol typically involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde under controlled conditions. The reaction is carried out in an ethanol solution at room temperature, followed by heating and stirring for several hours to ensure complete reaction . The mixture is then cooled to room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Di(1H-pyrrol-2-yl)methanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced methylene compounds, and various substituted pyrrole compounds .

Scientific Research Applications

Di(1H-pyrrol-2-yl)methanediol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors

Mechanism of Action

The mechanism of action of Di(1H-pyrrol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methanediol group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs .

Properties

CAS No.

928842-03-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

bis(1H-pyrrol-2-yl)methanediol

InChI

InChI=1S/C9H10N2O2/c12-9(13,7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-13H

InChI Key

PYFBRWVFIJGUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C2=CC=CN2)(O)O

Origin of Product

United States

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